molecular formula C8H8ClF2NO B13592130 (s)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol

(s)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol

Cat. No.: B13592130
M. Wt: 207.60 g/mol
InChI Key: SYTXJCJIPZJRTD-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol is a chiral compound with significant potential in various fields of research and industry. It is characterized by the presence of an amino group, a hydroxyl group, and a chlorodifluorophenyl moiety, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-4,5-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) under mild conditions.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source in the presence of a catalyst to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Oxidation: Formation of 2-amino-2-(2-chloro-4,5-difluorophenyl)acetaldehyde.

    Reduction: Formation of 2-amino-2-(2-chloro-4,5-difluorophenyl)ethanamine.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(s)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-Amino-2-(2-chlorophenyl)ethan-1-ol
  • (s)-2-Amino-2-(4,5-difluorophenyl)ethan-1-ol
  • (s)-2-Amino-2-(2,4-dichlorophenyl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-4,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H8ClF2NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m1/s1

InChI Key

SYTXJCJIPZJRTD-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)Cl)[C@@H](CO)N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(CO)N

Origin of Product

United States

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